5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11370379
InChI: InChI=1S/C23H24FN5/c1-15-21(16-8-10-17(24)11-9-16)22-27-19(23(2,3)4)13-20(29(22)28-15)26-14-18-7-5-6-12-25-18/h5-13,26H,14H2,1-4H3
SMILES: CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC4=CC=CC=N4
Molecular Formula: C23H24FN5
Molecular Weight: 389.5 g/mol

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC11370379

Molecular Formula: C23H24FN5

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C23H24FN5
Molecular Weight 389.5 g/mol
IUPAC Name 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C23H24FN5/c1-15-21(16-8-10-17(24)11-9-16)22-27-19(23(2,3)4)13-20(29(22)28-15)26-14-18-7-5-6-12-25-18/h5-13,26H,14H2,1-4H3
Standard InChI Key BEBAYMUGLJEHOX-UHFFFAOYSA-N
SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC4=CC=CC=N4
Canonical SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC4=CC=CC=N4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₃H₂₄FN₅, MW 389.5 g/mol) features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7 (Figure 1). Key structural elements include:

  • Position 5: A tert-butyl group (–C(CH₃)₃) enhancing lipophilicity and metabolic stability.

  • Position 3: A 4-fluorophenyl ring contributing to π-π stacking interactions with biological targets.

  • Position 2: A methyl group (–CH₃) influencing steric effects.

  • Position 7: A pyridin-2-ylmethylamine (–CH₂–C₅H₄N) moiety enabling hydrogen bonding and receptor engagement.

The IUPAC name systematically describes these substituents: 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₄FN₅
Molecular Weight389.5 g/mol
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC4=CC=CC=N4
InChI KeyBEBAYMUGLJEHOX-UHFFFAOYSA-N
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions starting from pyrazole and pyrimidine precursors . A representative route includes:

  • Core Formation: Condensation of 5-amino-3-(4-fluorophenyl)pyrazole-4-carbonitrile with tert-butyl acetoacetate under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine scaffold.

  • Methylation: Introduction of the methyl group at position 2 using methyl iodide in the presence of a base.

  • Amination: Coupling the intermediate with pyridin-2-ylmethylamine via Buchwald-Hartwig amination to install the N-(pyridin-2-ylmethyl) group.

Reaction conditions (temperature, solvent, catalysts) critically impact yields, which typically range from 45–65% after purification.

Analytical Data

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 8.52 (d, J = 4.8 Hz, pyridine-H), 7.85–7.25 (m, fluorophenyl-H), 1.45 (s, tert-butyl-CH₃).

  • Mass Spectrometry: ESI-MS m/z 390.2 [M+H]⁺ confirms molecular weight.

  • HPLC Purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Biological Activities and Mechanisms

Antimycobacterial Activity

In a landmark study, Lu et al. (2022) identified pyrazolo[1,5-a]pyrimidin-7-amines as potent inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase . The compound demonstrated:

  • MIC₉₀: 0.8 µM against M.tb H37Rv, surpassing first-line drugs like isoniazid (MIC₉₀ = 1.6 µM).

  • Selectivity Index: >50 against Vero cells, indicating low mammalian cytotoxicity.

  • Mechanism: Binding to the ε-subunit of ATP synthase, disrupting proton translocation essential for bacterial energy production .

Table 2: Comparative Antimycobacterial Activity

CompoundMIC₉₀ (µM)hERG IC₅₀ (µM)Microsomal Stability (t₁/₂, min)
5-tert-Butyl-3-(4-Fluorophenyl)...0.8>30Mouse: 45; Human: 62
3-(4-Chlorophenyl) Analog1.212Mouse: 28; Human: 41
Isoniazid1.6N/AN/A

Structure-Activity Relationships (SAR)

Substituent Effects

  • 5-Position (tert-Butyl): Bulky groups enhance metabolic stability but reduce solubility. Replacement with cyclopropyl decreases M.tb activity 4-fold .

  • 3-Position (4-Fluorophenyl): Fluorine improves membrane permeability and target affinity. The 4-Cl derivative shows 2× lower potency .

  • 7-Position (Pyridin-2-ylmethyl): Critical for ATP synthase binding. Pyrimidin-4-yl analogs lose 90% activity .

Figure 2: SAR Trends in Pyrazolo[1,5-a]Pyrimidin-7-Amines

(Conceptual diagram illustrating key substituent effects on bioactivity)

Future Directions and Applications

Therapeutic Opportunities

  • Tuberculosis: Phase I trials planned for optimized analogs (2026–2027) .

  • Oncology: Combination studies with checkpoint inhibitors (e.g., anti-PD-1) proposed.

Chemical Optimization Strategies

  • Prodrug Development: Esterification of the pyridine nitrogen to enhance oral bioavailability.

  • Polypharmacology: Hybrid molecules targeting both ATP synthase and topoisomerase II.

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